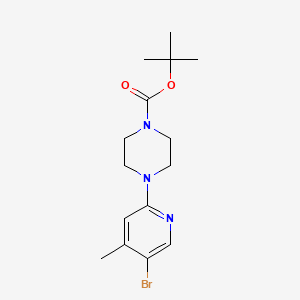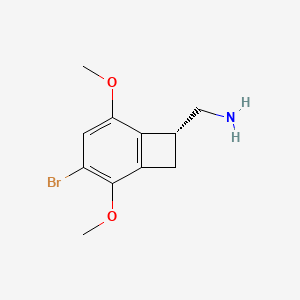
((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine
Übersicht
Beschreibung
(4-Brom-3,6-dimethoxybenzocyclobuten-1-yl)methylamin-hydrobromid: Es handelt sich um ein konformationsrestringiertes Derivat des Phenethylamins 2C-B und wirkt als potenter Agonist für die Serotonin-5-HT2A- und 5-HT2C-Rezeptoren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von TCB-2 umfasst die folgenden Schritte:
Bromierung: Das Ausgangsmaterial, 3,6-Dimethoxybenzocyclobuten, wird einer Bromierung unterzogen, um ein Bromatom an der 4-Position einzuführen.
Aminomethylierung: Der bromierte Zwischenstoff wird dann einer Aminomethylierung unterzogen, um die Methylamin-Gruppe am Benzocyclobutenring einzuführen.
Hydrobromid-Bildung: Der letzte Schritt beinhaltet die Bildung des Hydrobromidsalzes, um TCB-2 zu erhalten.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für TCB-2 nicht gut dokumentiert sind, folgt die Synthese typischerweise den Laborverfahren mit Optimierung für die Produktion im größeren Maßstab. Dazu gehört die Sicherstellung einer hohen Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen und Reinigungstechniken.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: TCB-2 kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.
Reduktion: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen, wodurch ein debromiertes Derivat entsteht.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Chinon-Derivate.
Reduktion: Debromiertes TCB-2.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
TCB-2 wurde aufgrund seiner hohen Affinität und Selektivität für Serotonin-5-HT2A-Rezeptoren in der wissenschaftlichen Forschung umfassend eingesetzt . Einige seiner Anwendungen umfassen:
Neuropharmakologie: Untersuchung der Rolle von 5-HT2A-Rezeptoren bei verschiedenen neurologischen und psychiatrischen Erkrankungen.
Verhaltensstudien: Untersuchung der Auswirkungen von Halluzinogenen auf das Tierverhalten und die Neurophysiologie.
Arzneimittelentwicklung: Als Referenzverbindung zur Entwicklung neuer Medikamente, die auf Serotoninrezeptoren abzielen.
Schmerzforschung: Erforschung seiner Auswirkungen auf die Schmerzempfindung und -modulation.
Wirkmechanismus
TCB-2 übt seine Wirkungen hauptsächlich durch Agonismus der Serotonin-5-HT2A-Rezeptoren aus . Nach Bindung an diese Rezeptoren stimuliert es den Phosphoinositid-Signalweg, was zu einem Anstieg des intrazellulären Kalziums und der Aktivierung der Proteinkinase C führt. Diese Kaskade von Ereignissen führt zu verschiedenen physiologischen und Verhaltenswirkungen, darunter Halluzinationen, Hypothermie und Veränderungen des Corticosteronspiegels .
Wirkmechanismus
TCB-2 exerts its effects primarily through agonism of the serotonin 5-HT2A receptors . Upon binding to these receptors, it stimulates the phosphoinositide signaling pathway, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade of events results in various physiological and behavioral effects, including hallucinations, hypothermia, and changes in corticosterone levels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(±)-2,5-Dimethoxy-4-iodophenyl-2-aminopropan (DOI): Ein weiterer potenter 5-HT2A-Rezeptoragonist mit ähnlichen halluzinogenen Wirkungen.
Bromo-DragonFLY: Ein hochpotentes Phenethylamin-Halluzinogen mit einer längeren Wirkdauer im Vergleich zu TCB-2.
Einzigartigkeit von TCB-2: TCB-2 ist aufgrund seiner konformativen Restriktion einzigartig, die seine Selektivität und Potenz für die 5-HT2A-Rezeptoren erhöht . Dies macht es zu einem wertvollen Werkzeug, um 5-HT2A-vermittelte Reaktionen von denen zu unterscheiden, die durch andere Serotoninrezeptoren erzeugt werden .
Eigenschaften
IUPAC Name |
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9/h4,6H,3,5,13H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCKKVERDTCEL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027451 | |
| Record name | TCB-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912440-88-1 | |
| Record name | (7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912440-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TCB-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912440881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TCB-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCB-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6Z2MP6H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





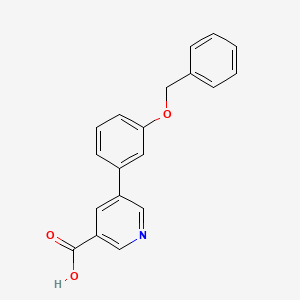
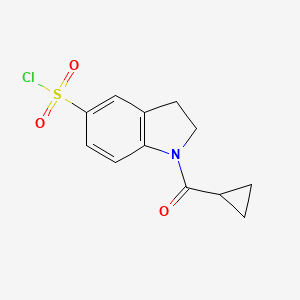
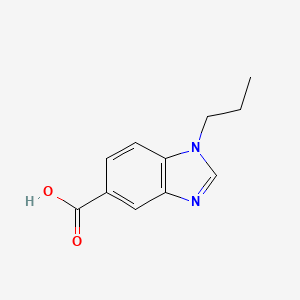
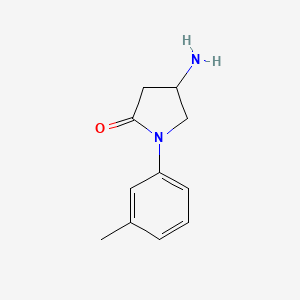


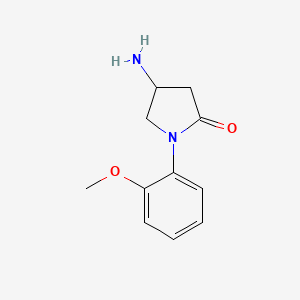
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

